

Spectroscopic Profile of 3-(2-Pyridyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Pyridyl)aniline

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-(2-Pyridyl)aniline**, a key building block in pharmaceutical and materials science research. The document, tailored for researchers, scientists, and professionals in drug development, details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Included are detailed experimental protocols, tabulated spectral data, and a workflow diagram for spectroscopic analysis.

Introduction

3-(2-Pyridyl)aniline, with the molecular formula $C_{11}H_{10}N_2$, is a bifunctional aromatic compound featuring both a pyridine and an aniline moiety. This unique structure makes it a valuable synthon for the development of novel ligands, functional materials, and pharmaceutical agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of **3-(2-Pyridyl)aniline** in any research and development setting. This guide presents a consolidated resource for its spectroscopic properties.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for **3-(2-Pyridyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **3-(2-Pyridyl)aniline** are presented below.

Table 1: ^1H NMR Spectral Data of **3-(2-Pyridyl)aniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.68	ddd	4.8, 1.8, 0.9	1H	Pyridyl H6
7.94	d	8.0	1H	Phenyl H6'
7.74	td	7.7, 1.8	1H	Pyridyl H4
7.32 - 7.27	m	2H	Phenyl H4', Pyridyl H3	
7.23	ddd	7.5, 4.8, 1.2	1H	Pyridyl H5
6.78	ddd	7.7, 2.3, 1.1	1H	Phenyl H2'
3.85	s (br)	2H	-NH ₂	

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectral Data of **3-(2-Pyridyl)aniline**

Chemical Shift (δ) ppm	Assignment
157.4	Pyridyl C2
149.6	Pyridyl C6
147.1	Phenyl C1'
139.8	Phenyl C3'
136.7	Pyridyl C4
129.5	Phenyl C5'
122.0	Pyridyl C5
120.9	Pyridyl C3
118.8	Phenyl C4'
118.0	Phenyl C6'
115.1	Phenyl C2'

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **3-(2-Pyridyl)aniline** are summarized below.

Table 3: FT-IR Spectral Data of **3-(2-Pyridyl)aniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Broad	N-H stretching (asymmetric and symmetric) of -NH ₂
3100 - 3000	Medium	C-H stretching (aromatic)
1620 - 1580	Strong	C=C stretching (aromatic rings) and N-H bending
1470 - 1430	Strong	C=N stretching (pyridine ring)
1330 - 1250	Medium	C-N stretching (aromatic amine)
900 - 675	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) observed for **3-(2-Pyridyl)aniline** are listed below.

Table 4: Mass Spectrometry Data of **3-(2-Pyridyl)aniline**

m/z	Relative Intensity (%)	Assignment
170	100	[M] ⁺ (Molecular ion)
169	80	[M-H] ⁺
143	30	[M-HCN] ⁺
115	25	[C ₉ H ₇] ⁺
78	15	[C ₆ H ₆] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3-(2-Pyridyl)aniline**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3-(2-Pyridyl)aniline** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a standard pulse program is used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed.
- **Data Processing:** Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

FT-IR Spectroscopy

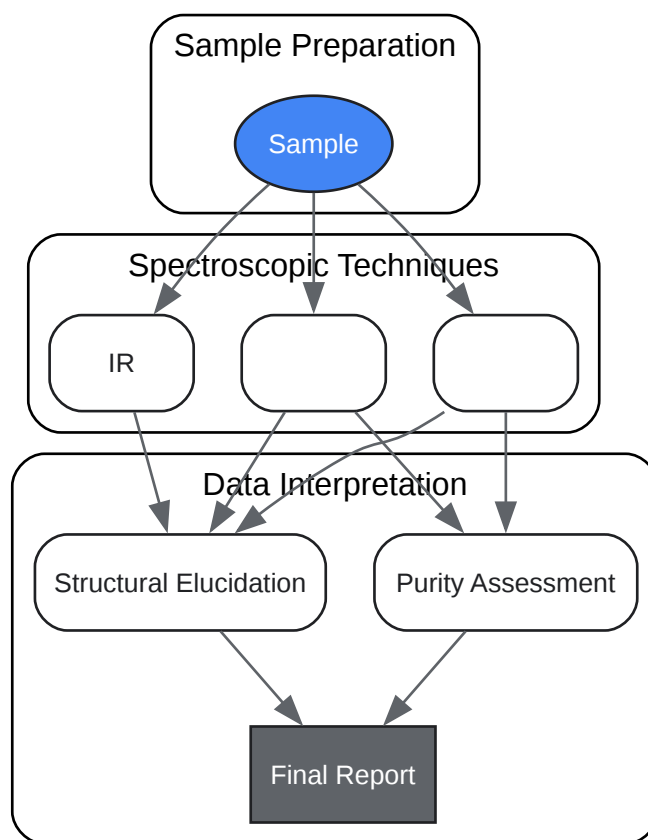
- **Sample Preparation:** Prepare a KBr pellet by grinding a small amount of **3-(2-Pyridyl)aniline** with dry potassium bromide. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.
- **Data Acquisition:** Record the FT-IR spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of **3-(2-Pyridyl)aniline** is depicted in the following diagram.



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Workflow for the spectroscopic analysis of **3-(2-Pyridyl)aniline**.

Conclusion

This technical guide provides a foundational set of spectroscopic data and methodologies for the analysis of **3-(2-Pyridyl)aniline**. The presented NMR, IR, and MS data serve as a reliable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for the unambiguous characterization of this important chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Pyridyl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b103558#spectroscopic-analysis-of-3-2-pyridyl-aniline-nmr-ir-ms>]

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